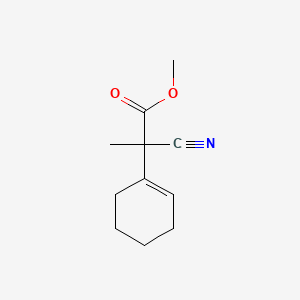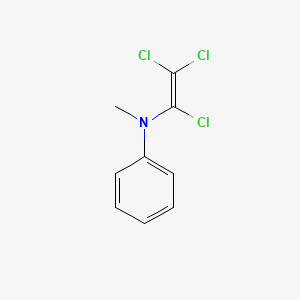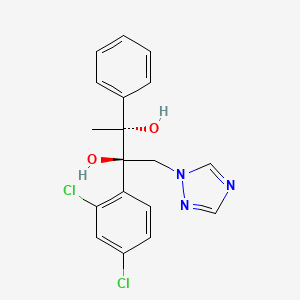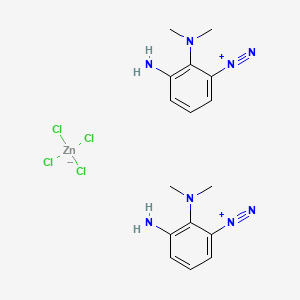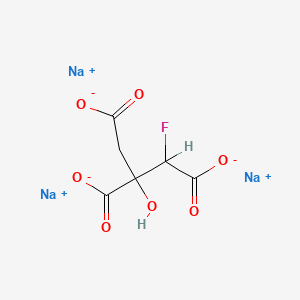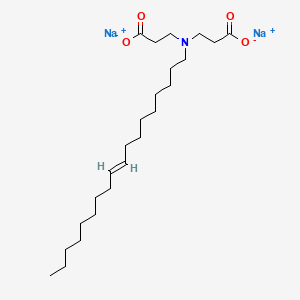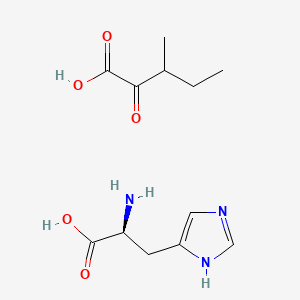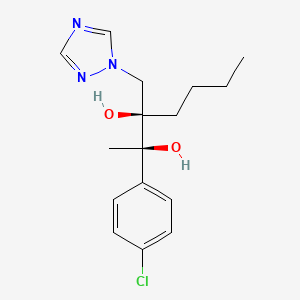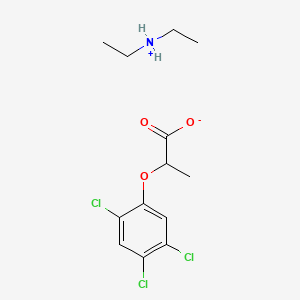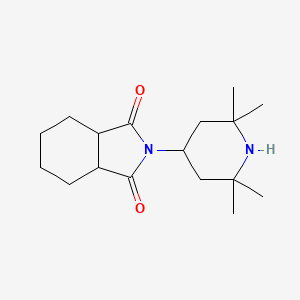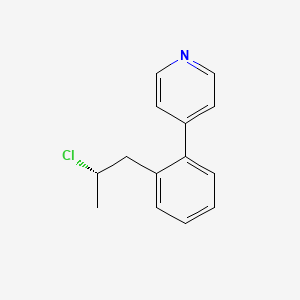
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate is a chemical compound with the molecular formula C10H12N2O6S2 and a molecular weight of 320.34 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate typically involves the reaction of 7-aminonaphthalene-1,3-disulphonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like water or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological assays and experiments due to its interaction with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate involves its interaction with specific molecular targets and pathways. It can bind to proteins, enzymes, or other biomolecules, altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate can be compared with similar compounds such as:
Ammonium potassium 7-aminonaphthalene-1,3-disulphonate: This compound has similar chemical properties but differs in its cation composition.
Potassium hydrogen 7-aminonaphthalene-1,3-disulphonate: Another similar compound with potassium as the cation instead of ammonium.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
94166-68-4 |
|---|---|
Molecular Formula |
C10H12N2O6S2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
azanium;6-amino-4-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO6S2.H3N/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);1H3 |
InChI Key |
VLNLFXIUBGYWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.[NH4+] |
Related CAS |
86-65-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


